Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
Halofantrine hydrochloride
CAS No.: 36167-63-2
VCID: VC0529739
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Halofantrine hydrochloride is an antimalarial drug used primarily for the treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax. It belongs to the phenanthrene class of compounds, which also includes quinine and lumefantrine . Developed by SRI International for the Walter Reed Army Institute of Research, halofantrine was marketed by GlaxoSmithKline under the brand name Halfan . Mechanism of ActionHalofantrine's exact mechanism of action is not fully understood, but it is believed to inhibit the polymerization of heme molecules by the parasite enzyme heme polymerase. This process leads to the accumulation of toxic heme within the parasite, ultimately causing its death . Additionally, halofantrine has been shown to bind to hematin and plasmepsin, a haemoglobin-degrading enzyme unique to malarial parasites . Clinical Use and EfficacyHalofantrine hydrochloride is used to treat mild to moderate malaria in adults who can tolerate oral medication. It is not used for prevention and has no effect on the sporozoite, gametocyte, or hepatic stages of the infection . In clinical trials, halofantrine demonstrated a high cure rate for acute uncomplicated malaria, with a mean fever clearance time of approximately 39 to 43 hours for P. vivax and P. falciparum, respectively . Clinical Efficacy Data
Side Effects and Safety ConsiderationsHalofantrine hydrochloride can cause several side effects, including abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . The most significant safety concern is its cardiotoxicity, particularly the prolongation of the QT interval, which can lead to cardiac arrhythmias . Therefore, it should not be administered to patients with cardiac conduction defects or combined with other drugs like mefloquine . Additional Research FindingsRecent studies have explored halofantrine's potential beyond antimalarial use. For instance, halofantrine hydrochloride has been found to enhance the antifungal properties of certain oxidative damage agents against Candida albicans, suggesting potential applications in treating fungal infections . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 36167-63-2 | ||||||||||||
Product Name | Halofantrine hydrochloride | ||||||||||||
Molecular Formula | C26H31Cl3F3NO | ||||||||||||
Molecular Weight | 536.9 g/mol | ||||||||||||
IUPAC Name | 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | ||||||||||||
Standard InChIKey | WANGFTDWOFGECH-UHFFFAOYSA-N | ||||||||||||
SMILES | CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | ||||||||||||
Canonical SMILES | CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | 1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl Halfan halofantrine halofantrine hydrochloride WR 171,699 WR 171669 WR-171,669 WR-171699 |
||||||||||||
Reference | 1: Taillardat-Bertschinger A, Perry CS, Galland A, Prankerd RJ, Charman WN. 2: Adjene JO, Agoreyo FO. Effects of halofantrine hydrochloride (halfan) on the 3: Khoo SM, Prankerd RJ, Edwards GA, Porter CJ, Charman WN. A physicochemical 4: Karle JM. X-ray crystal structure of the antimalarial agent (-)-halofantrine 5: Del Nero L, Lamizana L, Nebie I, Sare S, Bougouma L, Pietra V. In vivo 6: Gillespie SH, Msaki EP, Ramsay A, Ngowi FI, Fox R. A new micronized 7: Khan MA, Rehman GN, Qazi SA. Halofantrine hydrochloride--efficacy and safety 8: Mashako MN, Kingway MP, Kayembe N. [Halofantrine hydrochloride in the 9: Karle JM, Karle IL. Structure of the antimalarial halofantrine hydrochloride. 10: Wirima J, Khoromana C, Molyneux ME, Gilles HM. Clinical trials with | ||||||||||||
PubChem Compound | 37392 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume